N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide
Description
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with two phenylsulfanyl groups at positions 4 and 4. The 2-position is functionalized with a 4-bromobenzenesulfonamide moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing sulfonamide group, bromine atom, and sulfur-containing substituents.
Properties
CAS No. |
62752-11-8 |
|---|---|
Molecular Formula |
C21H15BrN4O2S3 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide |
InChI |
InChI=1S/C21H15BrN4O2S3/c22-15-11-13-18(14-12-15)31(27,28)26-19-23-20(29-16-7-3-1-4-8-16)25-21(24-19)30-17-9-5-2-6-10-17/h1-14H,(H,23,24,25,26) |
InChI Key |
XUKDZGIYCJSNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)SC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylthio groups. This is followed by the substitution of the remaining chlorine atom with 4-bromobenzenesulfonamide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the phenylthio groups.
Scientific Research Applications
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzene-1-sulfonamide is a synthetic compound notable for its unique structural features, which include a triazine ring as well as sulfanyl and sulfonamide groups. The molecular formula is C₁₅H₁₄BrN₃O₂S₃, which indicates the presence of bromine, nitrogen, sulfur, and oxygen in the compound's structure.
Potential Applications
Research indicates that compounds with similar structures to this compound exhibit significant biological activities, suggesting potential applications in various fields. The compound's complex triazine framework, combined with multiple sulfanyl functionalities, may lead to distinct biological activities that are not found in simpler sulfonamide derivatives.
While the search results do not provide specific applications or case studies for this compound, they do indicate the following:
- Synthesis : Synthesis typically involves a process to create the complex triazine framework combined with the sulfanyl functionalities.
- Interaction studies : Interaction studies may focus on understanding how this compound interacts with biological targets.
Mechanism of Action
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The phenylthio groups and the triazine ring can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Antioxidant Activity
Compound: 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (CAS 991-84-4)
- Key Differences: Substituents: Octylthio (C₈H₁₇S) vs. phenylsulfanyl (C₆H₅S) groups. Additional Groups: Di-tert-butylphenol (antioxidant-active fragment) vs. bromobenzenesulfonamide.
- Impact: The octylthio groups enhance lipophilicity, improving solubility in non-polar matrices (e.g., polymers). The di-tert-butylphenol moiety provides radical-scavenging activity, making this compound a commercial antioxidant. In contrast, the bromobenzenesulfonamide group in the target compound may favor interactions with biological targets or polar solvents.
Table 1: Substituent-Driven Property Comparison
Antimicrobial Activity of Triazine Derivatives
Compound : Bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl acetamides
- Key Differences :
- Core : Same 1,3,5-triazine core.
- Substituents : 3,5-Dimethylpiperidinyl groups and acetamide linkages vs. phenylsulfanyl and sulfonamide groups.
- Impact :
Research Insight :
- Patel et al. (2013) demonstrated that triazines with piperidinyl groups exhibit MIC values of 6.25–12.5 µg/mL against Mycobacterium tuberculosis .
Photoactivity and Light Absorption
Compound: 2-[4,6-Bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]phenol (CAS 184637-73-8)
- Key Differences: Substituents: Biphenyl groups and ethylhexyloxy-phenol vs. phenylsulfanyl and bromobenzenesulfonamide.
- Impact :
Table 2: Photoactive Triazine Derivatives
| Compound | Key Substituents | λ_max (nm) | Application |
|---|---|---|---|
| Target Compound | Phenylsulfanyl, Br | Not reported | Potential photoinitiator |
| CAS 184637-73-8 | Biphenyl, ethylhexyloxy | ~340–360 | UV absorber |
Reactivity and Stability
Compound: Sodium p-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate (CAS 4156-21-2)
- Key Differences :
- Substituents : Dichlorotriazine vs. dibromobenzenesulfonamide.
- Impact :
Biological Activity
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNOS
- Molecular Weight : 531.47 g/mol
- CAS Number : 62752-11-8
- LogP : 6.891
Synthesis
The synthesis of N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide typically involves:
- Reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce phenylthio groups.
- Substitution of the remaining chlorine atom with 4-bromobenzenesulfonamide under controlled conditions.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds similar to N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide. For instance:
- A study demonstrated that derivatives with triazine linkers exhibited significant cytotoxic effects against various cancer cell lines including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells. The IC values were reported as follows:
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The triazine moiety may interact with key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : In vitro studies indicated that the compound could induce apoptosis in cancer cells, evidenced by increased levels of cleaved caspases 3 and 9 .
Case Studies
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-468 | 3.99 ± 0.21 | Apoptosis induction |
| Study B | CCRF-CM | 4.51 ± 0.24 | Enzyme inhibition |
Comparative Analysis with Other Sulfonamides
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-bromobenzenesulfonamide can be compared with traditional sulfonamides like sulfamethazine:
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